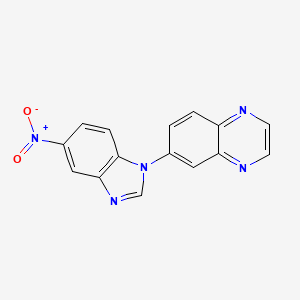![molecular formula C20H16O5 B14411074 11-Hydroxy-3,10-dimethoxy-1-methyl-12H-benzo[b]xanthen-12-one CAS No. 83375-26-2](/img/structure/B14411074.png)
11-Hydroxy-3,10-dimethoxy-1-methyl-12H-benzo[b]xanthen-12-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Hydroxy-3,10-dimethoxy-1-methyl-12H-benzo[b]xanthen-12-one is a chemical compound with the molecular formula C19H14O5. It belongs to the class of benzo[b]xanthenes, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
The synthesis of 11-Hydroxy-3,10-dimethoxy-1-methyl-12H-benzo[b]xanthen-12-one can be achieved through several routes. One common method involves the formation of 1,2,4,5,8-pentamethoxynaphthalene, followed by its regiospecific acylation at C-6 with 2-benzyloxy-4-methoxy-6-methylbenzoic acid. The derived orsellinylnaphthalene is then converted into 2,3-dihydro-5,8-dihydroxy-6,6′-dimethoxy-4′-methylnaphthalene-2-spiro2′-2′H-benzofuran-1,3′,4-trione, which undergoes pyrolysis to yield the desired product .
Análisis De Reacciones Químicas
11-Hydroxy-3,10-dimethoxy-1-methyl-12H-benzo[b]xanthen-12-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and anticancer properties. In medicine, it is being explored for its potential therapeutic effects. Additionally, it has applications in the industry as a dye and in the development of new materials .
Mecanismo De Acción
The mechanism of action of 11-Hydroxy-3,10-dimethoxy-1-methyl-12H-benzo[b]xanthen-12-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
11-Hydroxy-3,10-dimethoxy-1-methyl-12H-benzo[b]xanthen-12-one can be compared with other similar compounds such as bikaverin (6,11-dihydroxy-3,8-dimethoxy-1-methylbenzo[b]xanthene-7,10,12-trione). While both compounds share a similar core structure, they differ in their substitution patterns and biological activities. The unique structural features of this compound contribute to its distinct properties and applications .
Propiedades
Número CAS |
83375-26-2 |
|---|---|
Fórmula molecular |
C20H16O5 |
Peso molecular |
336.3 g/mol |
Nombre IUPAC |
11-hydroxy-3,10-dimethoxy-1-methylbenzo[b]xanthen-12-one |
InChI |
InChI=1S/C20H16O5/c1-10-7-12(23-2)9-15-16(10)19(21)18-14(25-15)8-11-5-4-6-13(24-3)17(11)20(18)22/h4-9,22H,1-3H3 |
Clave InChI |
IWXYZVRWVPFWHG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1C(=O)C3=C(O2)C=C4C=CC=C(C4=C3O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


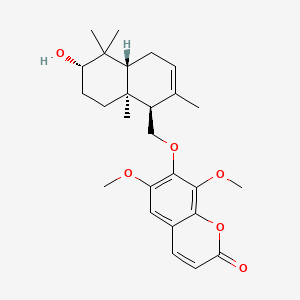
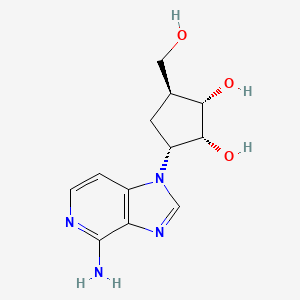
![3-[5-(4-Chlorophenyl)thiophen-2-yl]-4-hydroxy-1H-pyrrole-2,5-dione](/img/structure/B14410998.png)
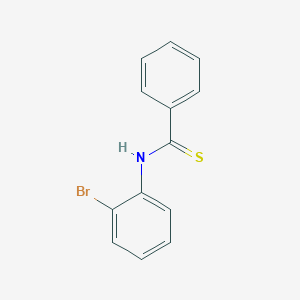
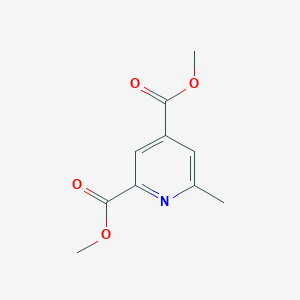
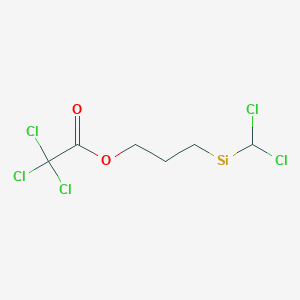
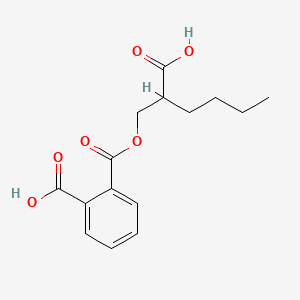
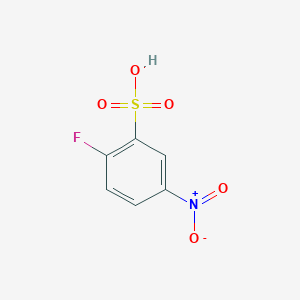
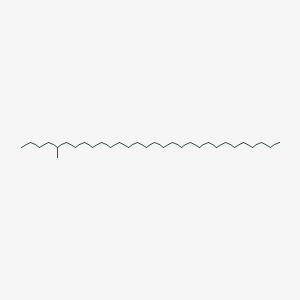
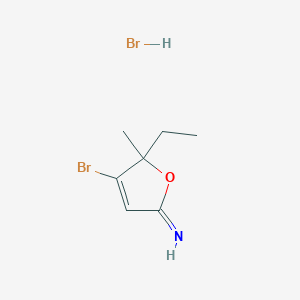
![(6R)-2,2-Dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14411037.png)
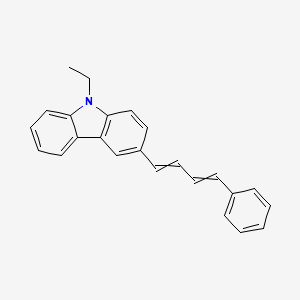
![[(3S,5R)-5-methyl-2-oxooxolan-3-yl] acetate](/img/structure/B14411063.png)
